REACTION_SMILES
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[CH2:22]([N+:23]([CH2:24][CH2:25][CH2:26][CH3:27])([CH2:28][CH2:29][CH2:30][CH3:31])[CH2:32][CH2:33][CH2:34][CH3:35])[CH2:36][CH2:37][CH3:38].[CH3:1][c:2]1[cH:3][c:4]2[c:5]([n:6][cH:7]1)[n:8]([Si:11]([CH:12]([CH3:13])[CH3:14])([CH:15]([CH3:16])[CH3:17])[CH:18]([CH3:19])[CH3:20])[cH:9][cH:10]2.[F-:21].[O:40]1[CH2:41][CH2:42][CH2:43][CH2:44]1.[OH2:39]>>[CH3:1][c:2]1[cH:3][c:4]2[c:5]([n:6][cH:7]1)[nH:8][cH:9][cH:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC[N+](CCCC)(CCCC)CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cnc2c(ccn2[Si](C(C)C)(C(C)C)C(C)C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[F-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
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Type
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product
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Smiles
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Cc1cnc2[nH]ccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |